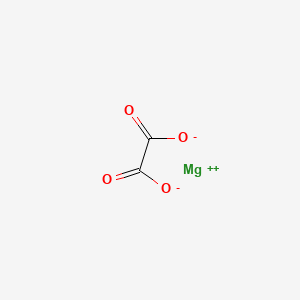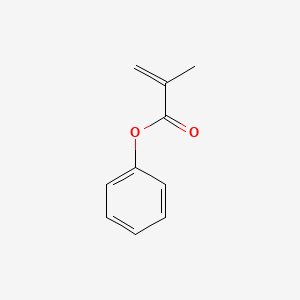
メタクリル酸フェニル
概要
説明
Synthesis Analysis
The synthesis of phenyl methacrylate involves various chemical pathways, including the alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts as a method for obtaining ester products. This approach highlights the importance of using alternative feedstocks and optimizing process conditions for the efficient production of methyl methacrylate, one of the steps in phenyl methacrylate synthesis (Sevostyanova & Batashev, 2023).
Molecular Structure Analysis
The molecular structure of phenyl methacrylate plays a crucial role in its reactivity and properties. Research into the direct arylation of heteroarenes with (pseudo)aryl halides or aryliodonium salts provides insights into the molecular interactions and structural aspects of phenyl methacrylate derivatives, showcasing the compound's versatility and potential for generating bioactive derivatives through palladium-catalyzed reactions (Rossi et al., 2014).
Chemical Reactions and Properties
Phenyl methacrylate's reactivity is highlighted in studies focusing on the cross-reactions of multifunctional methacrylates and acrylates, which are significant in the context of dental materials. Understanding these cross-reactions is crucial for developing materials with desired properties and for addressing issues related to occupational sensitization (Kanerva, 2001).
Physical Properties Analysis
The physical properties of phenyl methacrylate copolymers, such as those based on vinyl chloride and methyl methacrylate, are subject to extensive research. These copolymers' properties, including stability, transparency, and impact strength, are explored to develop materials suitable for various applications, from coatings to protective equipment (Bichuch, Ganyukhina, & Kronman, 2002).
Chemical Properties Analysis
Investigations into the intermolecular interactions between drugs and aminoalkyl methacrylate copolymer in solution to enhance the concentration of poorly water-soluble drugs shed light on phenyl methacrylate's chemical properties. These studies demonstrate the potential of phenyl methacrylate derivatives in pharmaceutical applications, highlighting the importance of electrostatic interactions, including hydrogen bonding and dipolar interactions, in drug delivery systems (Higashi, Ueda, & Moribe, 2019).
科学的研究の応用
反応性ポリマーの合成
メタクリル酸フェニルは、反応性ポリマーの合成に使用されます . これらのポリマーは、生化学的および化学的用途において、ポリマー試薬またはポリマー担体として広く使用されています . ここで言及されている官能性(メタ)アクリレートは、一般的に反応性基の前駆体としての「官能性エステル」の残基を提供します .
光開始重合
メタクリル酸フェニルは、光開始重合に使用されます . このプロセスは、熱開始重合と比較して著しく速く、周囲温度での適用により、揮発性副生成物の蒸発が回避されます . したがって、光開始重合は環境に優しいプロセスに属します .
生体医用アプリケーション
メタクリル酸フェニルは、生体医用アプリケーションの開発に使用されています . PMMAの生体医用、光学、太陽光発電、センサー、バッテリー電解質、ナノテクノロジー、粘度、空気圧作動、分子分離、およびポリマー伝導率における最近の開発も明らかにされています .
低誘電率エポキシ熱硬化性樹脂の調製
メタクリル酸フェニルは、低誘電率エポキシ熱硬化性樹脂を調製するために、エポキシとの反応機構で使用されます . NORYL™ SA9000樹脂は、メタクリル酸フェニル末端基を有する市販のテレケリックPPOオリゴマーです .
ポリ(メタクリル酸メチル)グラフェンの重合と応用
メタクリル酸フェニルは、ポリ(メタクリル酸メチル)グラフェンの重合と応用で使用されます . ナノ複合材料表面と染料分子との有効な衝突により、酸化鉄(III)の添加により吸着が強化されました .
作用機序
Target of Action
Phenyl methacrylate is a hydrophobic monomer . It is primarily used in the synthesis of polymers, particularly in the creation of light-defocusing plastic rods . The primary targets of phenyl methacrylate are therefore the molecules it interacts with during polymerization.
Mode of Action
Phenyl methacrylate participates in radical polymerization . The process involves the formation of a polymer chain through the reaction of the methacrylate group with a radical initiator. The double bond in the methacrylate group opens and forms a bond with the radical, creating a larger radical that can react with other methacrylate molecules. This process continues, forming a long chain - the polymer .
Biochemical Pathways
Instead, it involves chemical reactions that can occur in a variety of solvents . The polymerization process can be influenced by the choice of solvent, temperature, and the presence of other substances .
Pharmacokinetics
Its physical properties such as boiling point (95-100 °c/16 mmhg) and density (1052 g/mL at 25 °C) have been documented .
Result of Action
The primary result of phenyl methacrylate’s action is the formation of a polymer. This polymer can have various uses depending on the specifics of the polymerization process. For example, it can be used in the creation of light-defocusing plastic rods . The properties of the resulting polymer can be influenced by the conditions of the polymerization process .
Action Environment
The environment in which phenyl methacrylate acts can significantly influence its polymerization. Factors such as the choice of solvent, temperature, and the presence of other substances can all affect the rate of polymerization and the properties of the resulting polymer . Therefore, careful control of the reaction environment is crucial for achieving the desired results in the use of phenyl methacrylate.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
phenyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWKUEJZZCOPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-01-9 | |
| Record name | Poly(phenyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3062233 | |
| Record name | Phenyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2177-70-0 | |
| Record name | Phenyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Phenyl methacrylate?
A1: The molecular formula of Phenyl methacrylate is C10H10O2, and its molecular weight is 162.19 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize PMA and its polymers?
A2: Researchers commonly employ Infrared (IR) Spectroscopy, 1H Nuclear Magnetic Resonance (NMR) Spectroscopy, and 13C NMR Spectroscopy to characterize PMA and its polymers. These techniques provide insights into the chemical structure, composition, and tacticity of the materials. [, , ]
Q3: How does the presence of ortho-substituents affect the polymerization behavior of Phenyl methacrylate?
A3: Ortho-substituents on the phenyl ring significantly influence PMA polymerization. Larger ortho-substituents, like alkyl groups, introduce steric hindrance, decreasing the overall polymerization rate and monomer reactivity. [, , , ] This hindrance can also lead to lower ceiling temperatures, making the polymerization more susceptible to temperature changes. [, ] For example, 2,6-Di-tert-butylphenyl methacrylate exhibits such significant steric hindrance that it fails to form methanol-insoluble polymers at 60°C. []
Q4: How does the polymerization method influence the properties of poly(Phenyl methacrylate)?
A4: The choice of polymerization method directly impacts the properties of the resulting poly(Phenyl methacrylate) (PPMA). For instance, ATRP (Atom Transfer Radical Polymerization) allows for better control over molecular weight and polydispersity compared to conventional free radical polymerization. [] This control results in PPMA with potentially enhanced mechanical and thermal properties.
Q5: Can Phenyl methacrylate be polymerized in aqueous media, and if so, how?
A5: Yes, Phenyl methacrylate can be polymerized in aqueous media using techniques like microemulsion polymerization. This method employs surfactants to create stable micro-sized droplets of monomer in water, allowing for polymerization within these confined spaces. [] This technique often results in PPMA nanoparticles with unique properties.
Q6: How do substituents on the phenyl ring affect the thermal stability of Phenyl methacrylate-based copolymers?
A6: The type and position of substituents on the phenyl ring play a crucial role in determining the thermal stability of copolymers containing PMA. Electron-withdrawing groups, such as chlorine, generally enhance thermal stability. [, ] Conversely, increasing the mole fraction of PMA in copolymers often leads to a decrease in thermal stability. [, , ]
Q7: What factors influence the glass transition temperature (Tg) of Phenyl methacrylate copolymers?
A7: The Tg of Phenyl methacrylate copolymers is influenced by several factors, including the type and amount of comonomer used, as well as the copolymer composition. Generally, increasing the mole fraction of PMA in copolymers leads to an increase in Tg. [, , ] The presence of bulky substituents on the phenyl ring can also impact the Tg by affecting chain mobility.
Q8: Can Phenyl methacrylate be used to create crosslinked polymers, and what advantages do these materials offer?
A8: Yes, Phenyl methacrylate can be used to synthesize crosslinked polymers. These materials offer enhanced properties such as improved thermal stability, solvent resistance, and mechanical strength. For example, crosslinked PMMA with perfluorocyclobutyl aryl ether moieties exhibits a higher Tg and thermal decomposition temperature compared to its linear counterpart. []
Q9: Are there specific challenges related to the solubility of Phenyl methacrylate and its polymers?
A9: Phenyl methacrylate and PPMA exhibit limited solubility in certain solvents. For instance, while PPMA is soluble in solvents like tetrahydrofuran, chloroform, and benzene, it shows limited solubility in others. [, ] The choice of solvent can impact the polymerization kinetics, molecular weight, and properties of the resulting polymers.
Q10: How does the incorporation of Phenyl methacrylate impact the properties of blends with other polymers?
A10: The addition of Phenyl methacrylate can significantly modify the properties of polymer blends. For example, blending bisphenol A polycarbonate with poly(phenyl methacrylate) and using solvent-induced crystallization can alter the blend's crystallization behavior and interaction parameter. []
Q11: What are the potential applications of Phenyl methacrylate-based polymers in electronics?
A11: Phenyl methacrylate-based polymers, particularly those that can be crosslinked, show promise as dry-etching durable positive electron resists in microelectronics fabrication. [] Their thermal stability, resistance to swelling in solvents, and good adhesion to substrates make them suitable for creating high-resolution patterns in electronic devices.
Q12: Can Phenyl methacrylate be used to synthesize polymers with photo-responsive properties?
A12: Yes, incorporating photo-responsive moieties into Phenyl methacrylate copolymers can yield materials with tunable properties upon exposure to light. For instance, copolymers containing cinnamoyl groups exhibit photocrosslinking abilities. [, ] These copolymers are valuable for applications such as photoresists, coatings, and holographic materials. []
Q13: What are the potential applications of Phenyl methacrylate polymers in optical devices?
A13: Phenyl methacrylate polymers can be tailored for specific optical properties. By carefully controlling the monomer composition and polymerization conditions, researchers have designed temperature-independent zero-birefringence polymers suitable for use in liquid crystal displays (LCDs). [, ] These polymers address the issue of birefringence-induced contrast degradation in LCDs, particularly at elevated temperatures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



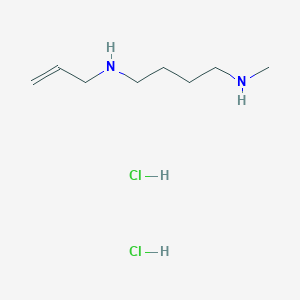
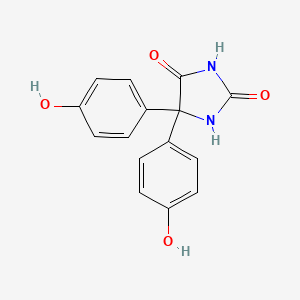
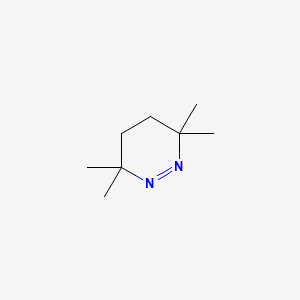

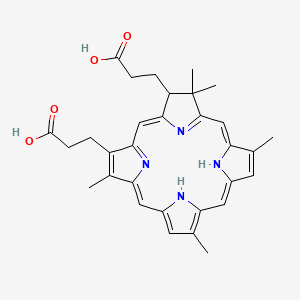
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile](/img/structure/B1216800.png)
![5-[(2S,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-pyrimidine-2,4-dione](/img/structure/B1216804.png)


![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)



